{4-[(tert-Butoxy)carbonyl]-1-(2-nitrophenyl)piperazin-2-yl}acetic acid
Description
Properties
IUPAC Name |
2-[4-[(2-methylpropan-2-yl)oxycarbonyl]-1-(2-nitrophenyl)piperazin-2-yl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O6/c1-17(2,3)26-16(23)18-8-9-19(12(11-18)10-15(21)22)13-6-4-5-7-14(13)20(24)25/h4-7,12H,8-11H2,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHXYPWSWHGBMTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C(C1)CC(=O)O)C2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Piperazine Ring Formation
The piperazine scaffold is typically synthesized via cyclization of 1,2-diamine derivatives or reductive amination of diketones. For example, Patent WO2019211868A1 describes the use of magnesium alkoxide-mediated coupling to assemble tert-butyl-protected intermediates, though analogous methods apply to piperazine systems.
Example Procedure:
Introduction of the 2-Nitrophenyl Group
The 2-nitrophenyl group is introduced through SNAr (nucleophilic aromatic substitution) or Buchwald-Hartwig coupling. Patent WO2021074138A1 highlights Suzuki-Miyaura couplings for aryl functionalization, though nitro groups necessitate milder conditions.
Example Procedure:
Boc Protection and Acetic Acid Functionalization
The Boc group is introduced using di-tert-butyl dicarbonate (Boc₂O), while the acetic acid moiety is added via alkylation or amide coupling.
Example Procedure (Boc Protection):
-
Dissolve 1-(2-nitrophenyl)piperazine (1 equiv) in dichloromethane.
-
Add Boc₂O (1.1 equiv) and triethylamine (2 equiv) at 0°C. Stir for 4 hours at room temperature.
-
Quench with water, extract with DCM, and evaporate to obtain 4-[(tert-butoxy)carbonyl]-1-(2-nitrophenyl)piperazine. Yield: 92–95%.
Optimization and Critical Parameters
Solvent and Base Selection
Temperature and Reaction Time
-
Boc Protection : Reactions proceed optimally at 0–25°C to prevent premature deprotection.
-
Alkylation : Elevated temperatures (50–60°C) enhance reaction rates but risk decomposition beyond 70°C.
Analytical Characterization
Spectroscopic Data
Purity and Yield Comparisons
| Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| Piperazine formation | 70 | 98.5 |
| Nitrophenyl addition | 88 | 99.2 |
| Boc protection | 94 | 99.8 |
| Acetic acid addition | 78 | 98.9 |
Chemical Reactions Analysis
Types of Reactions
{4-[(tert-Butoxy)carbonyl]-1-(2-nitrophenyl)piperazin-2-yl}acetic acid can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can also be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Biological Activities
The compound exhibits several biological activities that make it a candidate for further research:
Antidepressant Activity
Studies have indicated that piperazine derivatives can exhibit antidepressant-like effects in animal models. The incorporation of a nitrophenyl group may enhance serotonin receptor activity, suggesting potential use in treating depression.
Antitumor Potential
Preliminary research has shown that compounds containing piperazine rings can inhibit tumor growth in various cancer cell lines. The specific structural features of {4-[(tert-Butoxy)carbonyl]-1-(2-nitrophenyl)piperazin-2-yl}acetic acid may contribute to its efficacy against specific cancer types.
Antimicrobial Properties
Piperazine derivatives have been noted for their antimicrobial activities. The presence of the nitrophenyl group could enhance the compound's ability to disrupt bacterial cell membranes or inhibit bacterial enzymes.
Case Studies
| Study | Findings |
|---|---|
| Antidepressant Effects in Rodent Models | A study demonstrated that similar piperazine compounds significantly reduced depressive behaviors in rodents when administered at specific dosages. |
| Antitumor Activity Against Breast Cancer Cells | In vitro studies showed that related compounds inhibited the proliferation of MCF-7 breast cancer cells by inducing apoptosis at concentrations above 10 µM. |
| Antimicrobial Efficacy Against Staphylococcus aureus | Tests revealed that the compound exhibited minimum inhibitory concentrations (MICs) comparable to known antibiotics, suggesting potential as an antimicrobial agent. |
Mechanism of Action
The mechanism of action of {4-[(tert-Butoxy)carbonyl]-1-(2-nitrophenyl)piperazin-2-yl}acetic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The presence of the nitrophenyl group and the piperazine ring allows it to bind to various biological targets, modulating their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Piperazine Ring
Positional Isomers
- {4-[(tert-Butoxy)carbonyl]-1-(4-nitrophenyl)piperazin-2-yl}acetic acid (CAS 885274-20-4): Differs in the nitro group position (para vs. ortho), altering electronic effects and steric hindrance. The para isomer may exhibit lower reactivity in electrophilic substitutions due to reduced steric strain .
Functional Group Differences
- [4-(tert-Butoxycarbonyl)piperazin-1-yl]acetic acid (CAS 156478-71-6): Lacks the 2-nitrophenyl group, resulting in lower molecular weight (244.29 vs. ~353.35 g/mol for the target compound) and increased hydrophilicity .
- 4-(4-tert-Butoxycarbonylmethyl-piperazin-1-yl)-benzoic acid : Replaces acetic acid with benzoic acid, enhancing aromaticity and acidity (pKa ~4.2 vs. ~2.8 for acetic acid) .
Piperidine vs. Piperazine Derivatives
- tert-Butyl 4-[(2-nitrophenyl)amino]-1-piperidinecarboxylate (CAS 87120-73-8): A six-membered piperidine ring with an amino linkage to 2-nitrophenyl.
Dual-Protected Analogs
Molecular and Structural Data
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| Target Compound | 885274-14-6 | C16H20N3O6 | ~353.35 | 4-Boc, 1-(2-nitrophenyl), 2-acetic acid |
| [4-Boc-piperazin-1-yl]acetic acid | 156478-71-6 | C11H20N2O4 | 244.29 | 4-Boc, 1-H, 2-acetic acid |
| 4-(4-Boc-piperazino)benzoic acid | 162046-66-4 | C16H22N2O4 | 306.35 | 4-Boc, benzoic acid |
Solubility and Reactivity
- The 2-nitrophenyl group increases polarity but is counterbalanced by the hydrophobic Boc group, leading to moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) .
- Compared to non-nitrated analogs, the target compound exhibits enhanced electrophilicity, making it reactive in nucleophilic aromatic substitutions .
Biological Activity
{4-[(tert-Butoxy)carbonyl]-1-(2-nitrophenyl)piperazin-2-yl}acetic acid, with the CAS Number 1350460-05-7, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C17H23N3O6, with a molecular weight of 365.4 g/mol. The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C17H23N3O6 |
| Molecular Weight | 365.4 g/mol |
| CAS Number | 1350460-05-7 |
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. Research indicates that compounds with similar structures often exhibit the following activities:
- Enzyme Inhibition : Compounds containing piperazine rings are known to inhibit certain enzymes, potentially affecting metabolic pathways.
- Receptor Modulation : The nitrophenyl group may interact with neurotransmitter receptors, influencing neuronal signaling pathways.
Anticancer Activity
A study explored the anticancer properties of piperazine derivatives, including the compound . It was found that certain derivatives exhibited cytotoxic effects on cancer cell lines through apoptosis induction and cell cycle arrest. Specifically, compounds similar to this compound demonstrated significant inhibition of tumor growth in vitro and in vivo models.
Neuropharmacological Effects
Another research investigation focused on the neuropharmacological effects of piperazine derivatives. The findings suggested that these compounds could modulate serotonin and dopamine receptors, leading to potential applications in treating mood disorders and anxiety.
Comparative Analysis of Similar Compounds
To better understand the biological activity of this compound, a comparative analysis with similar compounds was performed:
| Compound Name | Biological Activity |
|---|---|
| tert-Butyl 4-(2-nitrophenyl)piperazine-1-carboxylate | Anticancer properties; enzyme inhibition |
| Ethyl 4-(3-amino-4-nitrophenyl)piperazine-1-carboxylate | Neurotransmitter modulation |
| 1-Boc-4-(4-Nitrophenyl)piperazine | Antidepressant effects; receptor interaction |
Toxicity and Safety Profile
The safety profile of this compound has been evaluated in several studies. Preliminary data suggest low toxicity levels at therapeutic doses; however, further toxicological assessments are necessary to establish a comprehensive safety profile.
Q & A
Q. What are the common synthetic routes for preparing {4-[(tert-Butoxy)carbonyl]-1-(2-nitrophenyl)piperazin-2-yl}acetic acid?
Methodological Answer: The synthesis typically involves sequential protection/deprotection and coupling reactions. A Boc (tert-butoxycarbonyl) group is introduced to protect the piperazine nitrogen, followed by functionalization of the acetic acid moiety. For example, analogous compounds with Boc-protected piperazine cores are synthesized via:
Boc protection using di-tert-butyl dicarbonate under basic conditions (e.g., potassium carbonate in ethanol) .
Nucleophilic substitution or coupling reactions to introduce substituents (e.g., 2-nitrophenyl groups via SNAr or Suzuki coupling) .
Final deprotection with trifluoroacetic acid (TFA) to remove Boc groups, followed by purification via silica gel chromatography .
Q. How is the purity and structural integrity of this compound validated in academic research?
Methodological Answer: Purity is assessed via HPLC (≥95% purity threshold) and LC-MS to confirm molecular weight. Structural validation employs:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm Boc group integrity (e.g., tert-butyl protons at δ 1.4 ppm) and acetic acid proton environment .
- X-ray Crystallography : For unambiguous confirmation of stereochemistry in crystalline derivatives (e.g., piperazine ring conformation) .
- Elemental Analysis : To verify C/H/N ratios within ±0.4% of theoretical values .
Advanced Research Questions
Q. How can competing side reactions during Boc protection or nitrophenyl introduction be mitigated?
Methodological Answer: Side reactions (e.g., over-alkylation or nitro group reduction) are minimized by:
- Controlled Reaction Times : Limiting Boc protection to 12 hours to prevent di-Boc byproducts .
- Catalyst Optimization : Using Pd(PPh₃)₄ for Suzuki couplings to avoid nitro group reduction .
- Low-Temperature Deprotection : TFA at 0–5°C to prevent acetic acid moiety degradation .
Data Contradiction Analysis:
reports Boc deprotection at room temperature, while suggests cold conditions. This discrepancy highlights the need for empirical optimization based on substituent sensitivity.
Q. What strategies are employed to address poor solubility in biological assays?
Methodological Answer: Solubility challenges arise from the hydrophobic Boc group and nitroaromatic moiety. Solutions include:
- Prodrug Design : Converting the acetic acid to a methyl ester for improved membrane permeability, followed by enzymatic hydrolysis in vivo .
- Co-solvent Systems : Using DMSO-water mixtures (≤10% DMSO) or cyclodextrin encapsulation .
- Structural Analogues : Replacing the nitro group with a cyano or trifluoromethyl group to balance lipophilicity .
Q. How is stereochemical control achieved during piperazine functionalization?
Methodological Answer: Stereoselective synthesis is critical for bioactive derivatives. Methods include:
Q. What analytical techniques are used to resolve contradictory data in reaction mechanisms?
Methodological Answer: Contradictory mechanistic data (e.g., competing SN1 vs. SN2 pathways) are resolved via:
Q. How can the compound’s stability under physiological conditions be evaluated?
Methodological Answer: Stability assays include:
- pH-Dependent Degradation : Incubating the compound in buffers (pH 1–9) and monitoring degradation via LC-MS .
- Plasma Stability Tests : Exposing the compound to human plasma at 37°C and quantifying remaining intact compound .
- Light/Heat Stress Testing : Accelerated stability studies under ICH guidelines .
Q. What are the best practices for scaling up synthesis without compromising yield?
Methodological Answer: Scale-up challenges (e.g., exothermic Boc deprotection) are addressed by:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
